3-Methyl-1,4-thiazepane

Description

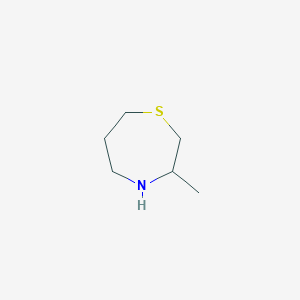

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

3-methyl-1,4-thiazepane |

InChI |

InChI=1S/C6H13NS/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 |

InChI Key |

JSJJDIDWTJFVGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,4 Thiazepane and Its Analogues

Overview of Thiazepane Ring System Synthesis

The 1,4-thiazepane (B1286124) ring is a seven-membered saturated heterocycle that has garnered interest as a three-dimensional (3D) fragment in drug discovery. nih.govresearchgate.netfigshare.com Unlike flat aromatic structures, 3D fragments offer improved specificity in protein-binding assays. nih.gov The synthesis of the 1,4-thiazepane core is a key step in accessing a diverse range of these molecules for screening libraries. nih.govresearchgate.netfigshare.com Various synthetic strategies have been developed to construct this heterocyclic system, often involving the formation of 1,4-thiazepanones as key intermediates, which can then be reduced to the corresponding 1,4-thiazepanes. nih.govacs.org

General Synthetic Strategies for 1,4-Thiazepanes

The construction of the 1,4-thiazepane skeleton is primarily achieved through cyclization reactions. These methods typically involve the reaction of a bifunctional starting material containing a thiol and an amine with a suitable electrophile.

Cyclization Reactions

A prevalent strategy for synthesizing 1,4-thiazepanones, precursors to 1,4-thiazepanes, is through a Michael addition-cyclization cascade. This approach typically involves the reaction of a 1,2-amino thiol, such as cysteamine (B1669678), with an α,β-unsaturated carbonyl compound. nih.govchemmethod.comchemmethod.com The reaction proceeds via an initial 1,4-conjugate addition of the thiol group to the electron-deficient double bond, followed by an intramolecular cyclization of the amine onto the carbonyl group to form the seven-membered ring. chemmethod.comresearchgate.net This method has been shown to be effective for a variety of substrates. nih.gov

The synthesis of bicyclic thiazolidinyl-1,4-thiazepines has been achieved through the reaction of azadithiane compounds with Michael acceptors. nih.gov This domino process leads to the formation of the 1,4-thiazepine ring with varying substituents depending on the Michael acceptor used. nih.gov

The use of α,β-unsaturated carbonyl compounds is a common feature in the synthesis of 1,4-thiazepanes. nih.govchemmethod.comchemmethod.com These precursors, particularly α,β-unsaturated esters, react with 1,2-amino thiols to form 1,4-thiazepanones. nih.govresearchgate.netacs.org The reactivity of the α,β-unsaturated ester can be modulated to improve reaction times and yields. For instance, the use of trifluoroethyl esters has been shown to significantly enhance the rate of cysteamine cyclization reactions, reducing reaction times from days to hours. nih.govacs.org

A one-pot synthesis has been developed using α,β-unsaturated esters and 1,2-amino thiols to produce a diverse range of 1,4-thiazepanones in good yields. nih.govacs.org This methodology has been successfully applied to α,β-unsaturated esters with and without aromatic substituents. nih.gov The resulting 1,4-thiazepanones can be subsequently reduced to 1,4-thiazepanes. nih.govacs.org

Below is a table summarizing the synthesis of various 1,4-thiazepanones from α,β-unsaturated esters and cysteamine.

| Entry | α,β-Unsaturated Ester | Product | Yield (%) |

| 1 | 3-(2-thienyl)acrylic acid methyl ester | 2-(2-thienyl)-1,4-thiazepan-5-one | 11 |

| 2 | Aryl-substituted acrylic acids | Corresponding 1,4-thiazepanones | Not successful |

| 3 | Imidazole-containing ester | Corresponding 1,4-thiazepanone | Non-reactive |

| 4 | Nitrofuryl-containing ester | 2-(nitrofuryl)-1,4-thiazepan-5-one | Low yield |

This data is based on initial optimization attempts and specific substrate examples mentioned in the literature. nih.gov

While direct condensation with mercaptoacetic acid to form the 1,4-thiazepane ring is less commonly detailed, related condensations are known. For instance, dibenzothiazepines can be synthesized through a one-pot condensation of thiosalicylic acid with chloroacetone, followed by reaction with primary amines. researchgate.net This highlights the utility of thioacids in constructing thiazepine systems. The synthesis of 1,4-thiazepan-5-one (B1267140) derivatives has been accomplished from β-mercaptopropionic acid through a multi-step process involving nucleophilic ring-opening of an aziridine, deprotection, and subsequent cyclization. researchgate.net

Cysteamine (2-aminoethanethiol) is a frequently used building block for the synthesis of 1,4-thiazepanes. nih.govacs.org Its bifunctional nature, possessing both a nucleophilic thiol and an amine, allows for a tandem reaction sequence to form the heterocyclic ring. nih.gov Traditional methods for cyclization of cysteamine with α,β-unsaturated esters under basic conditions often require long reaction times (3-7 days) and result in low to modest yields. nih.govacs.org

However, significant improvements have been made. By employing trifluoroethyl esters of α,β-unsaturated acids and milder reaction conditions, the synthesis of 1,4-thiazepanones can be achieved in under 3 hours with improved yields. nih.govacs.org This optimized protocol broadens the substrate scope and often avoids the need for chromatographic purification. nih.gov The resulting 1,4-thiazepanones are then readily reduced to the corresponding 1,4-thiazepanes. nih.govacs.org The reaction of acrylates with cysteine, a cysteamine derivative, leads to the formation of 3-carboxy-5-oxoperhydro-1,4-thiazepine through a tandem conjugate addition and intramolecular cyclization. nih.gov

The table below illustrates the effect of different bases on the cyclization of cysteamine with a 3-(2-thienyl)acrylic acid methyl ester.

| Entry | Base | Additive | Yield (%) |

| 1 | DBU | None | 11 |

| 2 | DIEA | None | No Product |

| 3 | Et3N | None | No Product |

| 4 | NaOH | None | No Product (in short reaction times) |

| 5 | DBU | Imidazole (0.2 equiv) | 53 |

This data is derived from optimization studies for the one-pot synthesis of 1,4-thiazepanones. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex heterocyclic structures like thiazepanes. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. nih.govthieme-connect.com

One notable MCR approach involves the one-pot, sequential four-component synthesis of 1,4-thiazepine derivatives. thieme-connect.com This method uses readily available starting materials and proceeds through the sequential addition of each component. thieme-connect.com Although finding a universal solvent that is effective for all steps without reacting with the reagents (like chloroacetyl chloride) proved challenging, the solvent-free procedure is straightforward. thieme-connect.com The workup typically involves simple evaporation, and the multicomponent nature of the reaction simplifies purification, providing moderate to good yields of the thiazepine products. thieme-connect.com

Microwave-assisted MCRs have also been employed, particularly for creating novel 1,4-thiazepan-3-ones fused with other bioactive heterocyclic systems like carbazole (B46965) or pyrazole. nih.gov This technique, often performed under solvent-free conditions, provides a green and facile route to these complex molecules, characterized by short reaction times and high yields. nih.gov

A different strategy employs a ring-expansion methodology to produce furan-fused 1,4-thiazepine derivatives, demonstrating the power of MCRs to build complex, fused systems. nih.govscispace.com Another MCR approach involves the condensation of 1,3-diketone hybrids with 2-aminoethanethiol, catalyzed by pyridine, to yield novel 1,4-thiazepine derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions for Thiazepane/Thiazepine Synthesis

| Starting Materials | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| 1,3-dicarbonyl compounds, primary amines, isocyanates, chloroacetyl chloride | Four-component, one-pot, sequential | Solvent-free, operationally simple, moderate to good yields | 1,4-Thiazepine derivatives | thieme-connect.com |

| Aldehydes, 5-amino-3-methylpyrazole, α-mercaptocarboxylic acids | Three-component | Microwave-assisted, solvent-free, high yields, short reaction time | Pyrazolo[3,4-e] nih.govnih.govthiazepines | nih.govresearchgate.net |

Annulation Reactions for Fused Thiazepane Systems

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for constructing fused thiazepane systems. These methods are critical for creating polycyclic structures that incorporate the thiazepane core, often leading to compounds with unique three-dimensional shapes and biological properties.

A phosphine-triggered tandem [3 + 4] annulation reaction has been developed for the synthesis of saturated seven-membered heterocycles, including 1,4-thiazepanes. acs.org This method involves the reaction of Morita–Baylis–Hillman carbonates with 1,4-diheteroatom dinucleophiles. The mechanism proceeds through a phosphine-catalyzed allylic alkylation followed by an intramolecular Michael cyclization. acs.org

The synthesis of benzo-fused thiazepines, an important class of analogues, can be achieved through various annulation strategies. One such method involves the reaction of propenethioamides with bromoketones in an acidic medium to form 1,4-thiazepines. researchgate.net Another approach uses pyridinium (B92312) 1,4-zwitterionic thiolates, which react with arynes in a 1,5-dipolar cycloaddition to produce benzo[f]pyrido[1,2-d] nih.govnih.govthiazepines. researchgate.net

Furthermore, isocyanide-based multicomponent reactions can lead to pyrrole-fused dibenzothiazepine derivatives. researchgate.net These reactions proceed under solvent- and catalyst-free conditions, offering an environmentally friendly route to these complex fused systems. researchgate.net A visible-light-induced Staudinger [2+2] annulation between α-diazo ketones and dibenzo[b,f] nih.govnih.govthiazepine-imines has also been developed to create tetracyclic fused β-lactams. researchgate.net

Derivatization from Pre-formed Heterocyclic Scaffolds

The synthesis of thiazepanes can also be accomplished by modifying or rearranging existing heterocyclic structures. This approach leverages the availability of other ring systems to build the seven-membered thiazepane core.

One such method involves the Beckmann rearrangement or Schmidt reactions of tetrahydro-1,4-thiapyranones. While these reactions can yield the desired seven-membered 1,4-thiazepanones, they are often hindered by difficulties in accessing the necessary starting materials and the production of undesired regioisomers. nih.gov

A more specific example is the ring expansion of a thiazolium salt. In this method, a thiazolium iodide, which is an ionic liquid-based compound, is reacted with a 3-chloro-1-(substituted phenyl)propan-1-one in methanol. researchgate.net The reaction is conducted in the presence of a base at room temperature and can be promoted by ultrasonication to achieve the ring expansion to a thiazepine derivative. researchgate.net

The derivatization of thiophene (B33073), a common sulfur-containing heterocycle, also serves as a foundational strategy for building more complex structures, including those that could be precursors to thiazepane ring systems. researchgate.net The thiophene nucleus is a versatile building block for synthesizing a wide array of S-containing heterocyclic compounds. researchgate.net

Stereoselective Synthesis and Chirality in Thiazepane Derivatives

The introduction of chirality into the thiazepane scaffold is of significant interest, as stereoisomers can exhibit different biological activities. Stereoselective synthesis aims to control the formation of specific stereocenters during a chemical reaction.

In the synthesis of 1,4-thiazepanones from α,β-unsaturated esters and cysteine derivatives, a moderate to high degree of diastereoselectivity has been observed. nih.gov For example, the reaction involving a cysteine methyl ester derivative resulted in a diastereomeric ratio (dr) of 2.3:1, while a penicillamine-derived reaction showed a much higher diastereoselectivity of >95:1. nih.gov This inherent selectivity arising from the chiral nature of the amino acid starting material is a key advantage for producing stereochemically defined thiazepanes.

General strategies for the stereoselective synthesis of heterocyclic compounds, which can be applied to thiazepanes, often rely on chiral auxiliaries or catalysts. For instance, visible-light-promoted photoredox catalysis has been used for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a method for synthesizing unnatural α-amino acids that could be incorporated into heterocyclic scaffolds. rsc.org Similarly, asymmetric [4 + 2] cycloadditions using a chiral phosphoric acid (CPA) as a catalyst have been shown to achieve moderate to good enantioselectivity in the synthesis of functionalized cyclohexylamines, a principle that could be extended to thiazepane synthesis. rsc.org

The synthesis of substituted chiral 1,4-oxazepanes, structural analogues of thiazepanes, has been achieved from Garner aldehyde through reductive amination followed by intramolecular cyclization, highlighting a pathway for creating enantiomerically pure seven-membered heterocycles. researchgate.net

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazepanes, to create more environmentally benign and efficient reactions. nih.gov

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, represents a significant green approach. journalcra.com The synthesis of benzo[b]1,4-thiazepines has been achieved by grinding α,β-epoxyketones with o-aminothiophenol, sometimes with a catalytic amount of silica (B1680970) gel and a few drops of water. researchgate.net This method often results in excellent yields and high purity while being solvent-free, which provides both economic and environmental advantages over conventional thermal methods. journalcra.comresearchgate.net

The use of alternative energy sources is another cornerstone of green synthesis. Microwave-assisted reactions have been shown to provide a green and facile route to 1,4-thiazepine derivatives, featuring high structural diversity, short reaction times, and high yields under solvent-free conditions. nih.gov Sonication is another technique used to promote reactions; for example, a three-component reaction to produce pyrazolo[3,4-e] nih.govnih.govthiazepines can be carried out in water under sonication, avoiding the need for a catalyst and offering excellent yields. researchgate.net

Table 2: Comparison of Green vs. Conventional Synthesis for Benzo[b]1,4-thiazepines

| Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemical (Grinding) | Grinding α,β-epoxyketones with o-aminothiophenol | Solvent-free, excellent yields, high purity, higher yield economy | journalcra.comresearchgate.net |

| Conventional Thermal | Heating reactants in a solvent | Established methodology | journalcra.com |

| Ultrasonication | Three-component reaction in water | Catalyst-free, excellent yields, use of water as solvent | researchgate.net |

Methodological Considerations for Scalable Synthesis

The ability to scale up a synthetic route from laboratory-scale (milligrams) to industrial production (kilograms) is a critical consideration in chemical development. For thiazepane synthesis, this requires robust, high-yielding reactions that avoid problematic reagents or purification methods.

A one-pot synthesis of 1,4-thiazepanones using α,β-unsaturated esters and 1,2-amino thiols has been developed with scalability in mind, aiming to provide ready access to diverse 3D fragments for screening libraries. nih.gov This reaction is advantageous as it proceeds in a reasonable time (0.5–3 hours) with good yields and tolerates a broad range of substrates. researchgate.netnih.gov The optimization of this reaction involved screening bases and solvents, with acetonitrile (B52724) being identified as an optimal solvent that allows the reaction to proceed efficiently at ambient temperature. nih.gov

Isocyanide-based multicomponent reactions that are performed under solvent- and catalyst-free conditions are also amenable to scale-up. One such synthesis of pyrrole-fused heterocycles was conveniently performed on a gram scale, demonstrating its potential for larger-scale production. researchgate.net Similarly, a visible-light-enabled [4 + 2] cycloaddition was successfully demonstrated via a scale-up experiment, highlighting its practical utility. rsc.org

The development of synthetic pathways that reduce the number of steps is also crucial for scalability. For instance, a one-pot synthesis of 3-carbomethoxy-5-oxoperhydro-1,4-thiazepine was achieved, although it required subsequent esterification. cdnsciencepub.com In contrast, methods that involve many steps or require difficult purifications, such as chromatography for every step, are generally less suitable for large-scale synthesis. thieme-connect.com

Chemical Reactivity and Transformation Pathways of 3 Methyl 1,4 Thiazepane Systems

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom within the 1,4-thiazepane (B1286124) ring is susceptible to oxidation, a common transformation for thioethers. jchemrev.com This reactivity allows for the synthesis of the corresponding sulfoxides and sulfones, which can alter the compound's biological and physical properties. smolecule.com The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide and potassium permanganate. For a more controlled oxidation to the sulfoxide (B87167), reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) are often employed. The selective oxidation of sulfides can be challenging, as overoxidation to the sulfone can occur. organic-chemistry.org

In the context of related thioether systems, titanium-containing zeolites like TS-1 have been used as catalysts for oxidation with hydrogen peroxide. rsc.org These catalysts can offer shape selectivity, potentially influencing the reaction's outcome based on the steric bulk of the substrate. For instance, with bulky thioethers, partial oxidation to the sulfoxide may be favored over the formation of the sulfone. rsc.org

Table 1: Oxidation Products of 3-Methyl-1,4-thiazepane

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Hydrogen Peroxide | This compound 1,1-dioxide | |

| This compound | m-CPBA | This compound 1-oxide | organic-chemistry.org |

Reduction Reactions and Derivatives

Reduction reactions involving the 1,4-thiazepane ring system typically target carbonyl groups that may be present on substituted derivatives, such as 1,4-thiazepanones. These ketones can be reduced to the corresponding secondary alcohols, introducing a new stereocenter and functional group for further derivatization.

For instance, 1,4-thiazepanones can be reduced to 1,4-thiazepanes. nih.gov Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). evitachem.com The resulting hydroxyl group can then be used as a handle for further functionalization.

Nucleophilic and Electrophilic Substitution Pathways

The nitrogen atom in the 1,4-thiazepane ring possesses a lone pair of electrons, making it nucleophilic. This allows for a variety of substitution reactions at the nitrogen, including acylation and alkylation.

Acylation of the nitrogen is a common strategy to introduce a wide range of functional groups. evitachem.com This is often achieved by reacting the thiazepane with an acyl chloride or a carboxylic acid activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The carbon atoms of the thiazepane ring can also participate in substitution reactions, although this is less common without prior functionalization. The presence of activating groups, such as a carbonyl adjacent to the ring, can facilitate substitution reactions at the α-carbon.

Ring Transformations and Rearrangement Mechanisms

Seven-membered rings like 1,4-thiazepane can undergo various ring transformations and rearrangements. scispace.com These reactions can lead to the formation of different heterocyclic systems, often driven by the relief of ring strain or the formation of more stable products.

One notable rearrangement is the Pummerer reaction, which can occur with sulfoxide derivatives of 1,4-thiazepanes. clockss.org This reaction is typically initiated by an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA), and can lead to the formation of new carbon-carbon bonds and ring-transformed products. clockss.org The specific products formed can depend on the reaction conditions and the substitution pattern of the thiazepane ring. clockss.org

In some cases, treatment of 1,4-thiazepine derivatives with a base can induce a ring transformation to a five-membered thiazolidinone ring. researchgate.net

Advanced Functionalization and Derivatization Strategies

Beyond the fundamental reactions, advanced strategies are employed to create diverse libraries of 1,4-thiazepane derivatives for applications such as fragment-based drug discovery. These methods often focus on efficient, one-pot syntheses and the introduction of a wide range of substituents.

One such strategy involves the multi-component reaction of aromatic amines, aldehydes, and mercaptoacetic acid, sometimes assisted by microwave irradiation, to rapidly generate substituted 1,4-thiazepanones. mdpi.com Another approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or heteroaryl groups to the thiazepane scaffold, thereby accessing a broader chemical space.

The functionalization of the nitrogen atom is a key strategy for derivatization. This can be achieved through reactions with various electrophiles to introduce diverse side chains. nih.gov

Reaction Kinetic and Mechanistic Investigations

Understanding the kinetics and mechanisms of reactions involving 1,4-thiazepanes is crucial for optimizing reaction conditions and predicting product outcomes. cecam.org Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For instance, in the oxidation of related thioethers, kinetic studies can help to elucidate the role of catalysts and the factors that control the selectivity between sulfoxide and sulfone formation. rsc.org Isotope labeling experiments can be used to trace the path of atoms during a reaction, providing insight into rearrangement mechanisms like the Pummerer reaction. core.ac.uk

Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and transition states, helping to rationalize observed regioselectivity and stereoselectivity. cecam.org These investigations are essential for the rational design of synthetic routes to new 1,4-thiazepane derivatives with desired properties.

Spectroscopic and Crystallographic Elucidation of 3 Methyl 1,4 Thiazepane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Methyl-1,4-thiazepane, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) NMR experiments, is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The methyl group at the C3 position would appear as a doublet, coupled to the adjacent methine proton. The protons of the thiazepane ring would present as a series of multiplets due to complex spin-spin coupling. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and sulfur) and the conformational flexibility of the seven-membered ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each of the six unique carbon atoms in the this compound molecule. The chemical shifts will be characteristic of their local electronic environment. The methyl carbon would appear at a higher field, while the carbons bonded to the nitrogen and sulfur atoms would be shifted downfield.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular framework. COSY experiments would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the thiazepane ring. HSQC would correlate each proton signal with its directly attached carbon, confirming the C-H connectivity. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H couplings, further solidifying the structural assignment.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| 2-CH₂ | Multiplet | ~50-55 |

| 3-CH | Multiplet | ~35-40 |

| 3-CH₃ | Doublet | ~15-20 |

| 5-CH₂ | Multiplet | ~55-60 |

| 6-CH₂ | Multiplet | ~30-35 |

| 7-CH₂ | Multiplet | ~45-50 |

| N-H | Broad singlet | - |

Note: The predicted chemical shifts are based on data from analogous 1,4-thiazepane (B1286124) derivatives and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. researchgate.net These two methods are often complementary, as some vibrations may be more prominent in one technique than the other. scitepress.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-S bonds. The N-H stretching vibration would appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range. The C-N and C-S stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), contributing to the complex pattern of bands that is unique to the molecule's structure.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and the C-S bond. nih.gov The C-S stretching vibration, which can sometimes be weak in the IR spectrum, may show a more intense signal in the Raman spectrum, typically in the 600-800 cm⁻¹ region. The symmetric C-H bending and ring deformation modes would also be observable.

Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300-3500 | IR |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-N stretch | 1000-1250 | IR |

| C-S stretch | 600-800 | IR, Raman |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion would lead to a series of daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for cyclic amines and sulfides include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and ring cleavage. miamioh.edu The loss of the methyl group at the C3 position would also be an expected fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. acs.org This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₆H₁₃NS), the calculated exact mass can be compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence.

Predicted Fragmentation Pattern for this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-28]⁺ | Loss of C₂H₄ |

| [M-45]⁺ | Loss of CH₂S or C₂H₅N |

X-ray Diffraction Crystallography for Solid-State Analysis

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. chiralpedia.com A successful single-crystal X-ray analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the seven-membered ring in the solid state. This technique would also unequivocally establish the relative stereochemistry of the molecule. For a chiral compound like this compound, crystallization of a single enantiomer would allow for the determination of its absolute configuration. The conformation of the flexible seven-membered ring in the solid state is of particular interest, as it can adopt various arrangements such as a chair, boat, or twist-boat conformation. nih.gov

Chiral Analysis Techniques (e.g., Polarimetry, Chiral HPLC)

Given that this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral analysis techniques are therefore essential for the separation, identification, and quantification of these enantiomers.

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound. A pure enantiomer of this compound would be optically active, rotating the plane of polarized light in either a positive (dextrorotatory) or negative (levorotatory) direction. The specific rotation is a characteristic physical property of a pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. eijppr.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov The development of a suitable chiral HPLC method would be crucial for determining the enantiomeric excess (ee) of a sample of this compound and for isolating the pure enantiomers for further studies. nih.gov

Theoretical and Computational Chemistry Studies on 3 Methyl 1,4 Thiazepane Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for thiazepane analogues.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

DFT calculations, often using functionals like B3LYP, are employed to determine the FMOs of thiazepane derivatives. jetjournal.us A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for electronic excitation. irjweb.comnih.gov This analysis helps in understanding the charge transfer interactions occurring within the molecule. For instance, studies on various heterocyclic compounds show that substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. nih.govrsc.org In the context of thiazepane derivatives studied as inhibitors, the HOMO-LUMO gap is used to prove bioactivity stemming from intermolecular charge transfer. irjweb.comjetjournal.us

Table 1: Representative Frontier Molecular Orbital Energies of Thiazepine Analogues

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Thieno[2,3-d]pyrimidine (4a) | - | - | 3.75 |

| Thieno[2,3-d]pyrimidine (4c, NO2 sub.) | - | - | 3.18 |

| 2-(2-Hydrazineyl)thiazole Derivative | - | - | 4.25 |

Note: Data is illustrative of computational findings for related heterocyclic structures. Specific values for 3-Methyl-1,4-thiazepane would require dedicated calculations. Sources: irjweb.comnih.govdntb.gov.ua

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. DFT calculations are used to explore the conformational landscape of this compound analogues and identify their most stable structures (conformers) through energy minimization. jetjournal.us This process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms.

For flexible ring systems like thiazepane, multiple conformers (e.g., chair, boat, twist-boat) may exist. Theoretical studies have shown that for related 1,5-benzothiazepine (B1259763) derivatives, the minimum energy conformations often feature distorted thiazepine rings. nih.gov Similarly, computational studies on functionalized tetrahydro-1,4-thiazepines have used DFT methods (e.g., B3LYP/6-311+G**) to optimize and determine the most stable tautomeric structures. researchgate.net Identifying the lowest energy conformer is crucial as it is often the most populated and biologically relevant form of the molecule.

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which is vital for the structural elucidation of newly synthesized compounds. dtic.mil By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) spectra. dtic.mildtic.mil These predicted spectra can be compared with experimental data to confirm the molecular structure. Various DFT functionals, such as B3LYP and M06-2X, are evaluated for their accuracy in reproducing experimental IR spectra, especially for complex systems with intramolecular hydrogen bonds. nih.gov

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants. nih.gov These predictions aid in the assignment of signals in experimental NMR spectra, providing unambiguous confirmation of the chemical structure of thiazepane analogues. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations provide insights into dynamic processes such as conformational changes and intermolecular interactions. nih.gov

MD simulations are employed to understand how thiazepane analogues interact with surfaces or other molecules, which is particularly relevant for applications in materials science or for understanding drug-receptor interactions over time. Studies on thiazepine derivatives have used simulations to investigate their adsorption efficiency on metal surfaces like Aluminium (Al-110). jetjournal.us

These simulations reveal the mode of interaction, which can include physisorption driven by van der Waals forces and electrostatic interactions. jetjournal.usmdpi.com The heteroatoms present in the thiazepane ring (nitrogen and sulfur) and other functional groups often serve as the primary sites for interaction, donating or accepting electrons from the surface. jetjournal.us Such studies can elucidate the orientation and stability of the adsorbed molecules, providing a molecular-level understanding of the adsorption process. nih.govresearchgate.net

In Silico Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and mode of interaction. nih.govmdpi.com

For thiazepane analogues, molecular docking studies have been conducted to evaluate their potential as inhibitors for various protein targets implicated in diseases like cancer. nih.govacs.org In these studies, the 3D structure of the thiazepane derivative is placed into the binding site of a target protein, and its binding energy is calculated. A lower binding energy generally indicates a more stable and favorable interaction. acs.org

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-alkyl interactions, between the ligand and specific amino acid residues in the protein's active site. acs.org For example, derivatives of 1,4-thiazepine have been docked against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), showing specific interactions with residues like Glu 885 and Lys 721. acs.org

Table 2: Illustrative Molecular Docking Results for Thiazepine Analogues

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 1,4-Thiazepine Derivative (4f) | Nuclear factor kappa-b | - | Ser 81, Ser 74, Gly 72 |

| 1,4-Thiazepine Derivative (4f) | VEGFR-2 | - | Glu 885 |

| Enyne-Modified 1,4-Thiazepine (TZEP7) | EGFRWT | -153.424 | LYS721, LYS851, PRO853, LEU838 |

| Bis-1,3-Benzoxazepine (7a) | Progesterone Receptor | -9.28 | - |

| Bis-1,3-Benzoxazepine (7c) | Progesterone Receptor | -9.11 | - |

Note: This table presents a selection of findings from various studies on thiazepine-related structures to illustrate the application of molecular docking. Sources: acs.orgorientjchem.org

Computational Structure-Activity Relationship (SAR) Derivations

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For this compound analogues and related heterocyclic systems, computational approaches are employed to develop predictive models that guide the design of more potent and selective molecules. These studies typically involve the generation of molecular descriptors and the application of statistical methods to establish a correlation between these descriptors and the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR. These models mathematically define the relationship between the chemical features of a series of compounds and their biological activities. For thiazepane and its analogues, various 2D and 3D-QSAR approaches have been utilized to explore their potential as therapeutic agents.

A common approach in 2D-QSAR studies involves the use of topological, electronic, geometric, and physicochemical descriptors to model biological activity. For instance, in studies of related thiazole (B1198619) derivatives, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J-descriptor have been shown to be significant in predicting biological activity. imist.ma Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are statistical methods frequently used to build these QSAR models. imist.ma The predictive power of these models is rigorously assessed through internal and external validation techniques. imist.ma

For example, a 2D-QSAR study on a series of thiazole derivatives as 5-lipoxygenase inhibitors demonstrated a good correlation between the molecular descriptors and the inhibitory activity. laccei.org Such models can effectively capture the underlying relationships between chemical structure and biological function, aiding in the prediction of activity for novel compounds. laccei.org

| Descriptor Type | Examples | Relevance in SAR |

| Physicochemical | LogP, Molar Refractivity (MR) | Relates to the compound's solubility, permeability, and binding interactions. |

| Electronic | EHOMO, ELUMO, Dipole Moment | Describes the electronic properties of the molecule, influencing electrostatic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about the connectivity and branching of the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which is crucial for fitting into a binding site. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. These techniques generate 3D contour maps that visualize regions where modifications to the chemical structure are likely to enhance or diminish activity. In studies of 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors, CoMFA and CoMSIA models have been successfully developed to elucidate the key structural requirements for potent inhibitory activity. scielo.org.mx

Molecular docking simulations are another powerful computational tool used to predict the binding orientation and affinity of a ligand to its protein target. This method is instrumental in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor binding. For instance, in the development of 1,2,4-thiadiazole (B1232254) analogues as non-peptide inhibitors of beta-secretase, molecular docking was employed to study the interaction of the designed ligands within the enzyme's active site. nih.gov Similarly, in silico screening of 1,3,4-thiadiazole (B1197879) derivatives as VEGFR-2 inhibitors utilized molecular docking to identify promising lead compounds. mdpi.com

The insights gained from these computational SAR studies are invaluable for the rational design of novel this compound analogues with improved therapeutic profiles. By identifying the key structural features and physicochemical properties that contribute to biological activity, these in silico methods accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.

| Computational Method | Key Outputs | Application in Thiazepane Analogue Research |

| 2D-QSAR | Mathematical equations correlating descriptors with activity. | Predicting the activity of new analogues based on their 2D structures. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D contour maps indicating favorable and unfavorable regions for substitution. | Guiding the structural modification of lead compounds to enhance potency. |

| Molecular Docking | Predicted binding poses and binding affinities (scoring functions). | Elucidating the binding mode and key interactions with the biological target. |

| Pharmacophore Modeling | 3D arrangement of essential features for biological activity. | Virtual screening of large compound libraries to identify potential hits. |

Applications of 3 Methyl 1,4 Thiazepane and Its Structural Analogues in Advanced Chemical Disciplines

Role as Ligands in Organometallic Chemistry and Catalysis

The presence of both nitrogen and sulfur heteroatoms in the 1,4-thiazepane (B1286124) ring suggests their potential to act as bidentate ligands for a variety of transition metals. The lone pairs of electrons on these atoms can coordinate to metal centers, forming stable chelate complexes. While specific studies focusing on 3-Methyl-1,4-thiazepane as a ligand are not extensively documented, the principles of coordination chemistry and catalysis can be extrapolated from related thiazole-based and other heterocyclic ligands.

The coordination behavior of thiazepane derivatives is influenced by the nature of the metal ion, the substituents on the thiazepane ring, and the reaction conditions. The nitrogen and sulfur atoms can act as donor sites, leading to the formation of various coordination compounds. For instance, heterocyclic ligands containing nitrogen and sulfur have been shown to form stable complexes with transition metals like palladium, copper, and chromium. nih.govmdpi.com The formation of these complexes can be confirmed through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The coordination can induce changes in the electronic and steric environment around the metal center, which is a key factor in catalysis.

Metal complexes derived from heterocyclic ligands are widely used as catalysts in a range of organic transformations. beilstein-journals.org For example, palladium complexes with thiazole-based ligands have been successfully employed as catalysts in Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net The efficiency of these catalysts is often attributed to the stable coordination of the ligand to the metal center, which facilitates the catalytic cycle. Although direct evidence for the catalytic activity of this compound metal complexes is scarce, it is plausible that such complexes could exhibit catalytic properties in reactions like C-C and C-N bond formation, hydrogenation, and oxidation, given the known catalytic prowess of related sulfur- and nitrogen-containing heterocyclic ligands.

Utility as Synthetic Intermediates and Building Blocks

One of the most significant applications of 1,4-thiazepanes is their role as versatile synthetic intermediates and building blocks in organic synthesis. Their three-dimensional structure makes them attractive scaffolds for the development of new bioactive molecules. nih.govacs.org

An efficient one-pot synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, has been developed using α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method allows for the creation of a diverse library of thiazepane molecules. The resulting 1,4-thiazepanones can be subsequently reduced to the corresponding 1,4-thiazepanes.

These scaffolds have been identified as promising fragments in fragment-based drug discovery (FBLD). nih.gov For example, acylated 1,4-thiazepanes have been characterized as new ligands for BET (bromodomain and extraterminal domain) bromodomains, which are important targets in cancer therapy. nih.gov The synthesis of a variety of substituted 1,4-thiazepanes allows for the exploration of structure-activity relationships (SAR) to optimize their binding affinity and selectivity for biological targets.

Below is a table summarizing the synthesis of various 1,4-thiazepanone derivatives, which can be precursors to the corresponding 1,4-thiazepanes, including those with substitution at the 3-position.

| Entry | α,β-Unsaturated Ester | Base | Time (h) | Yield (%) |

| 1 | Methyl acrylate | DBU | 18 | 56 |

| 2 | 2,2,2-Trifluoroethyl acrylate | DIEA | 18 | 71 |

| 3 | 2,2,2-Trifluoroethyl acrylate | NaOH | 18 | 22 |

| 4 | 2,2,2-Trifluoroethyl acrylate | DBU | 0.5 | 70 |

| 5 | 2,2,2-Trifluoroethyl acrylate | DBU | 0.5 | 71 |

| 6 | 2,2,2-Trifluoroethyl crotonate | DBU | 1 | 50 |

Data sourced from a study on the efficient synthesis of 1,4-thiazepanones. nih.gov

The following table illustrates the scope of the reaction with respect to various α,β-unsaturated esters, demonstrating the versatility of this synthetic route.

| Entry | Ester Substituent | Yield (%) |

| 1 | 4-Chlorophenyl | 83 |

| 2 | 4-Bromophenyl | 75 |

| 3 | 4-Methoxyphenyl | 72 |

| 4 | 4-Cyanophenyl | 50 |

| 5 | 4-(Trifluoromethyl)phenyl | 65 |

| 6 | 2-Nitrophenyl | 52 |

Data sourced from a study on the efficient synthesis of 1,4-thiazepanones. nih.gov

Development in Materials Science

The application of 1,4-thiazepane derivatives in materials science is an emerging area of research. Heterocyclic compounds, in general, are known to possess interesting photophysical and electronic properties, which can be exploited in the design of new materials. While specific examples involving this compound are not well-documented, the structural features of the thiazepane ring suggest potential applications.

The incorporation of heterocyclic units into polymer backbones or as pendant groups can influence the material's properties, such as thermal stability, conductivity, and optical characteristics. For instance, sulfur-containing heterocycles have been investigated for their potential use in organic electronics and sensor applications. The ability of the nitrogen and sulfur atoms to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties. Further research is needed to explore the full potential of this compound and its analogues in the development of advanced materials.

Molecular Interactions and Biological Target Engagement of Thiazepane Based Compounds

Molecular Mechanisms of Interaction (e.g., Hydrogen Bonding, Hydrophobic Forces, Covalent Binding)

The biological activity of thiazepane-based compounds is underpinned by their ability to form specific molecular interactions with target proteins. These interactions can be non-covalent, such as hydrogen bonds and hydrophobic interactions, or covalent.

Hydrogen Bonding: The nitrogen and sulfur heteroatoms within the thiazepane ring, as well as functional groups attached to it, can act as hydrogen bond acceptors or donors. Theoretical studies on related thiazole (B1198619) derivatives have detailed the formation of weak intramolecular hydrogen bonds, including C-H---O, C-H---Cl, and C-H---N interactions. sapub.org In the context of enzyme binding, a theoretical docking study of dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepine derivatives with 15-lipoxygenase (15-LOX) proposed a crucial hydrogen bond interaction between a sulfur atom of the thiazepine ring and the amino acid residue His 518. tandfonline.com Similarly, docking studies of 2,3-dihydro-1,5-benzothiazepine analogs with the α-glucosidase enzyme revealed hydrogen bonding between the nitrogen of the thiazepine ring and the residue Lys156. acs.org

Hydrophobic Forces: These interactions are critical for the binding of ligands into the often nonpolar pockets of enzymes and receptors. The same theoretical study on 15-LOX inhibitors highlighted the importance of the thiazepine derivative filling a hydrophobic cavity within the enzyme. tandfonline.com This cavity is formed by lipophilic amino acid side chains, and the proper fit of the compound within this space contributes significantly to its inhibitory activity. tandfonline.com The planar structure of flavonoid-based lipoxygenase inhibitors is also thought to facilitate favorable interactions with hydrophobic regions of the enzyme's active site. researchgate.net

Receptor and Enzyme Binding Studies

Derivatives of the thiazepane scaffold have been shown to bind to a variety of receptors and enzymes, which is the basis for their therapeutic potential.

Studies on compounds containing the related 1,5-dibenzothiazepine scaffold, such as the drugs Thiazesim and Quetiapine fumarate, have demonstrated direct interaction with receptors in the central nervous system (CNS). nih.gov These compounds are known to engage with Serotonin (B10506) 2a and Dopamine D2 receptors, which are critical targets for treating CNS disorders. nih.gov

In the realm of enzyme binding, molecular docking simulations have provided insights into the interaction of thiazepane derivatives with specific enzymes. For instance, novel 2,3-dihydro-1,5-benzothiazepines have been studied as inhibitors of α-glucosidase, an enzyme relevant to diabetes management. acs.org These studies showed that the inhibitors fit into the enzyme's active site, forming key interactions, including hydrogen bonds and π-stacking with aromatic residues, which stabilize the enzyme-inhibitor complex. acs.org

Modulation of Specific Neurotransmitter Systems at the Molecular Level

The engagement of thiazepane-based compounds with CNS receptors directly translates to the modulation of neurotransmitter systems. As mentioned, drugs like Quetiapine, which feature a dibenzothiazepine core, exert their antipsychotic effects by acting on dopaminergic and serotonergic pathways through their binding to Dopamine D2 and Serotonin 2a receptors. nih.gov This interaction alters the signaling cascades associated with these neurotransmitters. While not thiazepanes, related diazepane derivatives have been developed as potent antagonists of the 5-HT6 serotonin receptor, indicating the potential of seven-membered heterocyclic scaffolds to modulate specific components of neurotransmitter systems for the treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com

Enzyme Inhibition Studies (e.g., Angiotensin-Converting Enzyme, Nitric Oxide Synthase, Lipoxygenase)

A significant area of research for thiazepane derivatives has been their role as enzyme inhibitors.

Angiotensin-Converting Enzyme (ACE): Several classes of 1,4-thiazepine and 1,5-benzothiazepine (B1259763) derivatives have been synthesized and evaluated as inhibitors of ACE, a key enzyme in the regulation of blood pressure. nih.govoup.comnih.govacs.org Certain 1,4-thiazepine-2,5-diones are potent ACE inhibitors when administered orally to rats, with a potency comparable to the established drug captopril. nih.gov These compounds are often designed as prodrugs that undergo ring-opening in the body to reveal a free sulfhydryl (SH) group, which is crucial for binding to the zinc ion in the active site of ACE. nih.gov One chiral 1,5-benzothiazepine derivative demonstrated particularly high in vitro potency, with an IC50 value of 2.95 nM. nih.gov

Nitric Oxide Synthase (NOS): Nitric oxide synthases are enzymes that synthesize nitric oxide (NO), a critical signaling molecule. nih.gov Overproduction of NO is implicated in various pathological conditions, making NOS inhibition a viable therapeutic strategy. nih.gov A series of 3- and 5-imino analogs of thiazepane were prepared and assessed as inhibitors of human NOS. nih.gov One specific thiazepane analog was identified as the most potent inhibitor of the inducible NOS (iNOS) isoform in the series, with an IC50 of 0.19 µM. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. nih.gov Theoretical studies have explored derivatives of dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepine as potential inhibitors of 15-lipoxygenase. tandfonline.com Docking results indicated that these compounds could be potent theoretical inhibitors, with one derivative showing a calculated inhibition constant (Ki) of 1.13 nM. tandfonline.com The proposed mechanism involves hydrogen bonding and the occupation of a hydrophobic cavity in the enzyme's active site. tandfonline.com

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,5-Benzothiazepine derivative (2c) | Angiotensin-Converting Enzyme (ACE) | Potent in vitro inhibition with an IC50 of 2.95 nM. | nih.gov |

| Imino-thiazepane analog (25) | Nitric Oxide Synthase (iNOS) | Potent inhibition with an IC50 of 0.19 µM. | nih.gov |

| Dipyrimido nih.govnih.govthiazepine derivative (10e) | 15-Lipoxygenase (15-LOX) | Potent theoretical inhibitor with a calculated Ki of 1.13 nM. | tandfonline.com |

Cellular Response Modulations (e.g., Reactive Oxygen Species Production, Antiproliferative Activity at the cellular level)

The interaction of thiazepane derivatives with their molecular targets can trigger a range of cellular responses.

Reactive Oxygen Species (ROS) Production: Modulation of certain enzymes can impact cellular redox balance. For example, the uncoupling of NOS can lead to the formation of oxygen-derived radicals instead of NO, contributing to oxidative stress. nih.gov While direct studies on 3-Methyl-1,4-thiazepane are limited, related thiazole-containing compounds like myxothiazol (B1677603) have been shown to dramatically increase the steady-state levels of ROS in hepatocytes and isolated mitochondria. nih.gov This demonstrates that small molecules with a thiazole or related scaffold can significantly influence cellular ROS production. nih.gov

Antiproliferative Activity: A number of thiazepine derivatives have demonstrated the ability to inhibit the growth of cancer cells. nih.govmdpi.com A series of novel benzo[d] nih.govtandfonline.comdioxoles-fused 1,4-thiazepines were synthesized and evaluated for their anti-proliferative effects on human esophageal squamous cell carcinoma lines. nih.gov One compound, in particular, showed potent activity with IC50 values of 8.23 µM and 16.22 µM against the Ec9706 and Eca109 cell lines, respectively, proving to be 2-3 times more potent than the standard chemotherapy drug 5-Fluorouracil. nih.gov In another study, platinum(II) complexes incorporating a thiazine-derivative ligand showed significant cytotoxic potential against several tumor cell lines, including those from cervical carcinoma (HeLa) and human promyelocytic leukemia (HL-60). mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzo[d] nih.govtandfonline.comdioxoles-fused 1,4-thiazepine (4e) | Ec9706 (Esophageal) | 8.23 µM | nih.gov |

| Eca109 (Esophageal) | 16.22 µM | ||

| 5-Fluorouracil (Reference) | Ec9706 (Esophageal) | 23.26 µM | nih.gov |

| Eca109 (Esophageal) | 30.25 µM |

General Molecular Basis of Bioactivity for Related Scaffolds

The thiazepine scaffold and its fused derivatives, such as benzothiazepines, are considered privileged structures in drug discovery because their core framework can be readily modified to interact with numerous biological targets. nih.govresearchgate.net This has led to the development of compounds with a vast range of biological activities, including antimicrobial, anti-HIV, antidepressant, antithrombotic, anticancer, and anti-inflammatory properties. nih.govnih.govchemrevlett.com

The molecular basis for this broad bioactivity lies in the unique three-dimensional conformation of the seven-membered ring. This non-planar structure allows for the precise spatial orientation of various substituents, enabling them to fit into and interact with diverse and complex biological macromolecules like enzymes and receptors. The presence of both nitrogen and sulfur heteroatoms provides sites for crucial molecular interactions, such as hydrogen bonding and coordination with metal ions. nih.gov The versatility of the scaffold allows for fine-tuning of a compound's physicochemical properties and biological activity through the introduction of different functional groups at various positions on the ring. researchgate.netnih.gov

Future Perspectives and Emerging Research Trajectories for 3 Methyl 1,4 Thiazepane

Innovative Synthetic Methodologies

The synthesis of the 1,4-thiazepane (B1286124) core has been approached through various strategies, often involving the cyclization of bifunctional precursors. The introduction of a methyl group at the 3-position, as in 3-Methyl-1,4-thiazepane, necessitates regioselective control during the synthetic process. Future research is poised to refine and expand upon existing methods, aiming for greater efficiency, stereoselectivity, and substrate scope.

One promising avenue involves the tandem conjugate addition and cyclization of α,β-unsaturated esters with appropriately substituted amino thiols. nih.gov For the synthesis of this compound, this would likely involve the use of 1-aminopropane-2-thiol (B1215179) as the key building block. Innovations in this area may focus on the development of novel catalysts to enhance reaction rates and yields, as well as to control the stereochemistry at the C3 position.

Another area of exploration is the ring expansion of smaller heterocyclic systems. While methods like the Beckmann and Schmidt rearrangements of tetrahydro-1,4-thiapyranones have been explored for the synthesis of the parent 1,4-thiazepane, these can be limited by the availability of starting materials and the formation of regioisomers. nih.gov Future methodologies could focus on developing more controlled ring-expansion strategies from readily available precursors like substituted thiazolidines or azetidines, potentially offering a more direct and stereocontrolled route to this compound. nih.gov

The table below summarizes potential innovative synthetic approaches that could be explored for the synthesis of this compound.

| Synthetic Approach | Precursors | Potential Advantages | Key Research Focus |

| Catalytic Tandem Reaction | 1-aminopropane-2-thiol, α,β-unsaturated carbonyl compounds | High atom economy, potential for stereocontrol | Development of chiral catalysts, optimization of reaction conditions |

| Ring Expansion | Substituted thiazolidines or azetidines | Access to diverse stereoisomers | Design of novel ring-expansion protocols, investigation of reaction mechanisms |

| Multi-component Reactions | Simple, readily available starting materials | Rapid assembly of molecular complexity | Discovery of new multi-component reactions, expansion of substrate scope |

Unexplored Chemical Reactivity and Transformative Pathways

The chemical reactivity of this compound is largely uncharted territory, presenting a fertile ground for fundamental research. The presence of a secondary amine and a thioether within a flexible seven-membered ring suggests a rich and diverse reaction chemistry waiting to be explored.

Future investigations will likely focus on the functionalization of the nitrogen atom. N-acylation, N-alkylation, and N-arylation reactions are expected to proceed readily, providing access to a wide array of derivatives with potentially interesting biological or material properties. The exploration of more complex transformations, such as N-H insertion reactions catalyzed by transition metals, could lead to novel polycyclic structures.

The sulfur atom, with its lone pairs of electrons, also offers opportunities for chemical manipulation. Oxidation to the corresponding sulfoxide (B87167) and sulfone would significantly alter the electronic and conformational properties of the ring, potentially influencing its biological activity or coordination chemistry. Furthermore, the development of selective S-alkylation or S-arylation reactions could provide another handle for molecular diversification. The inherent ring strain and conformational flexibility of the seven-membered ring may also lead to unexpected ring-opening or ring-contraction reactions under specific conditions, providing pathways to other heterocyclic systems.

Advanced Computational Design and Property Prediction

Future computational studies will likely focus on:

Conformational Analysis: Determining the preferred conformations of this compound and its derivatives and understanding the energetic barriers between them.

Reactivity Prediction: Calculating reaction pathways and transition states for various transformations to guide synthetic efforts and uncover novel reactivity.

Property Prediction: Predicting key physicochemical properties such as solubility, lipophilicity, and electronic properties to aid in the design of molecules with specific applications, for example, in drug discovery.

Docking Studies: Simulating the interaction of this compound derivatives with biological targets to predict binding affinities and modes of action, as has been done for other thiazepine derivatives. acs.org

The integration of computational design with synthetic efforts will be crucial for the rational development of this compound-based compounds with desired properties.

Expanding Roles in Sustainable Chemistry and Advanced Materials

While the direct application of this compound in sustainable chemistry and advanced materials has not yet been reported, the inherent properties of the 1,4-thiazepane scaffold suggest several promising avenues for future research.

In the realm of sustainable chemistry , 1,4-thiazepane derivatives could be explored as:

Ligands for Catalysis: The presence of both a soft sulfur donor and a hard nitrogen donor makes the 1,4-thiazepane scaffold an interesting candidate for the development of pincer-type ligands for transition metal catalysis. These catalysts could find applications in green chemical processes.

Organocatalysts: The secondary amine functionality could be utilized in various organocatalytic transformations, such as Michael additions or aldol (B89426) reactions.

In the field of advanced materials , the unique structural features of this compound could be leveraged for the development of:

Polymers and Coordination Polymers: Polymerization of appropriately functionalized 1,4-thiazepane monomers could lead to novel polymers with interesting thermal or optical properties. The coordinating ability of the sulfur and nitrogen atoms could also be exploited in the construction of coordination polymers and metal-organic frameworks (MOFs).

Deeper Elucidation of Molecular Recognition and Interaction

The three-dimensional character of the 1,4-thiazepane ring makes it an attractive scaffold for fragment-based drug discovery. nih.govacs.org The methyl group in this compound can serve as a key recognition element, influencing the binding affinity and selectivity of the molecule for biological targets.

Future research in this area will likely involve:

Fragment Library Synthesis: The development of efficient synthetic routes to a diverse library of this compound derivatives for screening against a wide range of biological targets.

Biophysical Screening: The use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) to study the binding of this compound fragments to proteins and other biomolecules.

Structural Biology: The determination of the crystal structures of this compound derivatives in complex with their biological targets to provide a detailed understanding of the molecular interactions at the atomic level.

The insights gained from these studies will be invaluable for the design of more potent and selective modulators of protein function, with potential applications in the treatment of various diseases. The exploration of the supramolecular chemistry of this compound, including its ability to form host-guest complexes and self-assembled structures, is another exciting frontier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.